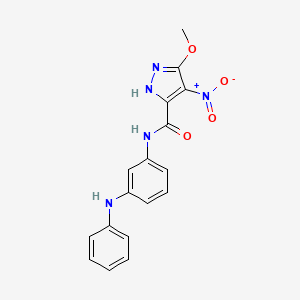![molecular formula C29H24N6O B4378409 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4378409.png)
3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
描述
3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique chemical properties and various applications in scientific research. This compound is part of the pyrazolo[3,4-b]pyridine family, which has piqued interest due to its potential biological and pharmacological activities. It features a pyrazole moiety linked to a naphthylmethyl group, which plays a significant role in its bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of Pyrazole Core: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Naphthylmethyl Group Introduction: The next step introduces the naphthylmethyl group via a nucleophilic substitution reaction, often using a naphthylmethyl halide.
Construction of Pyrazolo[3,4-b]pyridine: This involves cyclization of the pyrazole with suitable reagents, under specific conditions, to form the pyrazolo[3,4-b]pyridine core.
Amide Bond Formation: Finally, the carboxamide group is introduced through coupling reactions, utilizing carbodiimides as activating agents.
Industrial Production Methods
Industrially, the production of this compound might leverage continuous flow synthesis to enhance reaction efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, converting them to corresponding alcohols or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound, leading to amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and naphthyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Depending on the reaction type, products can range from hydroxylated derivatives to amine or thiol-substituted compounds, each retaining the core structure of the original molecule.
科学研究应用
Chemistry: Used as a building block in organic synthesis, creating more complex molecules.
Biology: Examined for its potential as an enzyme inhibitor or ligand for biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is intricate and depends on its specific application. Generally, it interacts with molecular targets such as enzymes, disrupting their normal function. This interaction can occur through:
Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.
Pathway Modulation: Affecting signaling pathways by interacting with key proteins involved in signal transduction.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole, which share the pyrazole core.
Pyridine Analogues: Molecules like 4-phenylpyridine, which are structurally similar but lack the pyrazole ring.
Uniqueness
What sets 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is the combination of its naphthylmethyl group with the pyrazole and pyridine moieties. This unique structure grants it distinctive chemical properties and potential bioactivity, making it a valuable compound for scientific investigation.
属性
IUPAC Name |
3,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O/c1-19-15-26(27-20(2)33-35(28(27)31-19)24-12-4-3-5-13-24)29(36)32-23-16-30-34(18-23)17-22-11-8-10-21-9-6-7-14-25(21)22/h3-16,18H,17H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOPSXCWRPPKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-BROMO-N'~3~-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B4378333.png)
![N-(2,4-dichlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4378335.png)
![N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4378341.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide](/img/structure/B4378354.png)
![1-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4378364.png)
![methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4378372.png)

![1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B4378395.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4378396.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4378417.png)
![4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378423.png)
![methyl 3-{[cyclohexyl(4-methylbenzoyl)amino]methyl}-4-methoxybenzoate](/img/structure/B4378431.png)
![4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378441.png)
![4-[((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378448.png)
